molecular formula C8H13N3 B15279287 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine

5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine

Cat. No.: B15279287
M. Wt: 151.21 g/mol
InChI Key: SQABPLWLOWCBSY-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound features a fused pyrazolo-pyridine ring system, which is known for its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with methylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or interact with nucleic acids, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Similar in structure but with different substituents.

    3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl: A chlorinated derivative with distinct chemical properties.

    1-(3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-(methyl(prop-2-yn-1-yl)amino)-1H-pyrazole-4-carbonitrile: Another derivative with additional functional groups.

Uniqueness

5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine is unique due to its specific methyl substitution, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine

InChI

InChI=1S/C8H13N3/c1-6-2-3-11-8(4-6)7(9)5-10-11/h5-6H,2-4,9H2,1H3

InChI Key

SQABPLWLOWCBSY-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C(=C(C=N2)N)C1

Origin of Product

United States

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